molecular formula C22H18FN3O3S2 B6494441 2-(ethanesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886938-20-1

2-(ethanesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B6494441
CAS No.: 886938-20-1
M. Wt: 455.5 g/mol
InChI Key: HQALKKBMDGVLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 6-fluoro-1,3-benzothiazol-2-yl group, a pyridin-2-ylmethyl substituent, and an ethanesulfonyl moiety. The pyridin-2-ylmethyl group may influence binding selectivity due to its aromatic nitrogen and spatial orientation. Structural studies of such compounds often employ crystallographic tools like the SHELX system for refinement and analysis .

Properties

IUPAC Name

2-ethylsulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c1-2-31(28,29)20-9-4-3-8-17(20)21(27)26(14-16-7-5-6-12-24-16)22-25-18-11-10-15(23)13-19(18)30-22/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQALKKBMDGVLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(ethanesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide (CAS Number: 886938-20-1) is a complex organic molecule that has garnered attention for its potential biological activities. It features a unique combination of functional groups, including an ethanesulfonyl group, a benzothiazole moiety, and a pyridine derivative, which may contribute to its diverse pharmacological properties.

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C22H24FN3O4S2
  • Molecular Weight : 455.5 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds related to benzothiazoles exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of This compound are still being explored, but preliminary studies suggest promising results.

Anticancer Activity

A significant area of investigation has focused on the anticancer potential of benzothiazole derivatives. For instance, related compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that benzothiazole derivatives can induce apoptosis and inhibit tumor growth through various mechanisms.

Cell Line IC50 (μM) Activity
HCC827 (Lung Cancer)6.26 ± 0.33High activity in 2D assays
NCI-H358 (Lung Cancer)6.48 ± 0.11High activity in 2D assays

These findings indicate that compounds with similar structural features may also exhibit significant anticancer activity.

Antimicrobial Activity

In addition to anticancer effects, benzothiazole derivatives have been noted for their antimicrobial properties. Compounds have been tested against a variety of pathogens, showing effectiveness in inhibiting bacterial and fungal growth. The minimal inhibitory concentration (MIC) values for related compounds often fall within a range that suggests high efficacy against tested organisms.

The mechanism by which This compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression or microbial metabolism.
  • DNA Interaction : Similar compounds have been shown to bind to DNA, affecting replication and transcription processes.
  • Signal Pathway Modulation : The compound could modulate key signaling pathways involved in cell growth and apoptosis.

Case Studies

Recent studies have highlighted the potential therapeutic applications of benzothiazole derivatives:

  • Frentizole , a UBT derivative, has shown effectiveness against Alzheimer’s disease by inhibiting interactions between amyloid beta peptides and associated proteins.
  • Compounds synthesized from benzothiazole frameworks have demonstrated antioxidant properties and neuroprotective effects in models of ischemia/reperfusion injury.

Comparison with Similar Compounds

Research Findings and Limitations

  • Crystallographic Data: The SHELX system has been critical in resolving the structures of similar benzothiazole derivatives, enabling precise analysis of bond lengths and angles .
  • Biological Activity Gaps : While patents suggest therapeutic applications (e.g., antiviral, anticancer), specific IC₅₀ values, or in vivo efficacy data for the target compound are absent in the evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.